molecular formula C6H2BrF2I B132709 2-Bromo-1,3-difluoro-5-iodobenzene CAS No. 155906-10-8

2-Bromo-1,3-difluoro-5-iodobenzene

Cat. No. B132709
M. Wt: 318.88 g/mol
InChI Key: WOLGNRYEQPISPB-UHFFFAOYSA-N
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Description

2-Bromo-1,3-difluoro-5-iodobenzene is a halogenated aromatic compound that contains bromine, fluorine, and iodine substituents on a benzene ring. This compound is of interest in the field of organic chemistry due to its potential as a building block for the synthesis of more complex molecules. The presence of multiple halogens makes it a versatile intermediate for various chemical transformations.

Synthesis Analysis

The synthesis of halogenated benzene derivatives can be achieved through various methods. For instance, the CuI-catalyzed domino process described in one study allows for the coupling of 1-bromo-2-iodobenzenes with beta-keto esters to form benzofurans, which suggests that similar catalytic systems could potentially be applied to synthesize compounds like 2-Bromo-1,3-difluoro-5-iodobenzene . Additionally, the Schiemann reaction, as mentioned in another study, is a method that can be used to introduce fluorine atoms into aromatic rings, which could be adapted for the synthesis of difluorobenzene derivatives10.

Molecular Structure Analysis

The molecular structure of halogenated benzenes can be studied using techniques such as X-ray diffraction and NMR spectroscopy. For example, the crystal structure and molecular conformation of 1-bromo-2,3,5,6-tetramethylbenzene were investigated, which provides insights into the arrangement of substituents around the benzene ring . Similarly, the study of 1,3,5-tri(iodoethynyl)-2,4,6-trifluorobenzene through single-crystal X-ray diffraction structures reveals the nature of halogen bonding, which is relevant for understanding the interactions in 2-Bromo-1,3-difluoro-5-iodobenzene .

Chemical Reactions Analysis

The reactivity of halogenated benzenes is influenced by the nature of the halogen substituents. For example, the presence of iodine and bromine can facilitate halogen bonding, as seen in the formation of halogen-bonded frameworks . Furthermore, the introduction of bromodifluoromethyl groups into carbonyl compounds indicates the potential for halogenated benzenes to participate in nucleophilic addition reactions . The reactivity of 2-Bromo-1,3-difluoro-5-iodobenzene would likely be influenced by the presence of the bromine and iodine atoms, which could act as leaving groups or participate in cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes are determined by the electronic effects of the halogen substituents. For instance, the electron-withdrawing nature of fluorine can affect the chemical shifts observed in NMR spectroscopy, as demonstrated in the detailed NMR analyses of halogen-bond donors . The presence of bromine and iodine can also influence the molecular geometry and electron distribution, as seen in the study of monobromobenzene using electron diffraction . These properties are crucial for understanding the behavior of 2-Bromo-1,3-difluoro-5-iodobenzene in various chemical environments.

Scientific Research Applications

Synthesis of Benzofurans

  • 2-Bromo-1,3-difluoro-5-iodobenzene can be used in the synthesis of benzofurans. A CuI-catalyzed domino process that couples 1-bromo-2-iodobenzenes with beta-keto esters at high temperatures leads to the formation of 2,3-disubstituted benzofurans. This process involves an intermolecular C-C bond formation followed by an intramolecular C-O bond formation, allowing the synthesis of benzofurans with various substituents (Lu, Wang, Zhang, & Ma, 2007).

Mechanistic Studies in Electrochemical Reduction

  • The compound plays a role in understanding the electrochemical reductive cleavage of carbon-halogen bonds. Studies on similar bromo- and iodo-substituted benzenes have provided insights into the mechanism of electron transfer and bond fragmentation during electrochemical reduction processes (Prasad & Sangaranarayanan, 2004).

Synthesis of Dibromobenzenes and Functional Derivatives

  • Research also explores the synthesis of various dibromobenzene derivatives, including 1,2-dibromo-3-iodobenzene, which can act as intermediates for a range of organic transformations. Regioselective bromination and halogen/metal permutations are key steps in these syntheses (Diemer, Leroux, & Colobert, 2011).

Exploration in Organic Chemistry

  • The compound is involved in the study of deprotonation and functionalization of dihalobenzenes, providing insights into the behavior of different halogens (bromine, chlorine, and iodine) when reacted with strong bases. This research is significant for understanding the reactivity of halogenated benzenes in organic synthesis (Heiss, Marzi, & Schlosser, 2003).

Copper-Catalyzed Reactions

  • In copper-catalyzed reactions, derivatives of 2-bromo-1,3-difluoro-5-iodobenzene are used to synthesize various organic compounds, including 3,4-dihydrodibenzo[b,d]furan-1(2H)-ones. This showcases the compound's utility in facilitating regioselective domino processes in organic chemistry (Aljaar et al., 2012).

Safety And Hazards

2-Bromo-1,3-difluoro-5-iodobenzene is classified as a hazardous substance. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye or skin irritation persists .

properties

IUPAC Name

2-bromo-1,3-difluoro-5-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2I/c7-6-4(8)1-3(10)2-5(6)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLGNRYEQPISPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375752
Record name 2-Bromo-1,3-difluoro-5-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,3-difluoro-5-iodobenzene

CAS RN

155906-10-8
Record name 2-Bromo-1,3-difluoro-5-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1,3-difluoro-5-iodobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Li, Z Li, X Zhang, R Hua - International Journal of Molecular Sciences, 2013 - mdpi.com
A number of 1,4-bis(phenylethynyl)benzene derivatives (BPEBs) and their analogues with different numbers of side-substitute fluorine atoms on benzene rings, and alkyl chains, ethoxyl …
Number of citations: 11 www.mdpi.com

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